Methyl 3-((3-bromophenyl)amino)propanoate
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Overview
Description
Methyl 3-((3-bromophenyl)amino)propanoate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of propanoic acid, where the amino group is substituted with a 3-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((3-bromophenyl)amino)propanoate typically involves the reaction of 3-bromophenylamine with methyl acrylate. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((3-bromophenyl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Methyl 3-((3-bromophenyl)amino)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-((3-bromophenyl)amino)propanoate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride
- Methyl 3-(3-bromophenyl)propionate
- Methyl 3-bromopropionate
Uniqueness
Methyl 3-((3-bromophenyl)amino)propanoate is unique due to the presence of both the bromophenyl and amino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H12BrNO2 |
---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
methyl 3-(3-bromoanilino)propanoate |
InChI |
InChI=1S/C10H12BrNO2/c1-14-10(13)5-6-12-9-4-2-3-8(11)7-9/h2-4,7,12H,5-6H2,1H3 |
InChI Key |
YOVVYJHSIKLSCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC1=CC(=CC=C1)Br |
Origin of Product |
United States |
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